molecular formula C18H18ClN3O4S B11506533 4-chlorophenyl {[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}sulfamate

4-chlorophenyl {[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}sulfamate

Cat. No.: B11506533
M. Wt: 407.9 g/mol
InChI Key: DQZRHCWIOBFNOX-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENOXY)SULFONYL]-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENOXY)SULFONYL]-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA involves several steps. The synthetic route typically starts with the preparation of the indole moiety, followed by the introduction of the chlorophenoxy and sulfonyl groups. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[(4-CHLOROPHENOXY)SULFONYL]-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

1-[(4-CHLOROPHENOXY)SULFONYL]-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENOXY)SULFONYL]-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to various biological effects. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzymes, or interaction with cellular receptors .

Comparison with Similar Compounds

1-[(4-CHLOROPHENOXY)SULFONYL]-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with various biological activities.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

Properties

Molecular Formula

C18H18ClN3O4S

Molecular Weight

407.9 g/mol

IUPAC Name

(4-chlorophenyl) N-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]sulfamate

InChI

InChI=1S/C18H18ClN3O4S/c1-12-15(16-4-2-3-5-17(16)21-12)10-11-20-18(23)22-27(24,25)26-14-8-6-13(19)7-9-14/h2-9,21H,10-11H2,1H3,(H2,20,22,23)

InChI Key

DQZRHCWIOBFNOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)NS(=O)(=O)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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